![molecular formula C18H19F2N5O2 B2751844 N1-(2,5-difluorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396747-18-4](/img/structure/B2751844.png)
N1-(2,5-difluorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,5-difluorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, also known as DPO-1, is a compound that has gained attention in the scientific community due to its potential use as a selective inhibitor of the hERG potassium channel. The hERG channel is responsible for regulating the repolarization of the heart's electrical signals, and its inhibition can lead to dangerous cardiac arrhythmias. DPO-1 has been studied for its ability to selectively inhibit the hERG channel without affecting other potassium channels, making it a promising candidate for the development of safer drugs.
Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Cannabinoid Receptor Antagonists : A study focused on the structure-activity relationships of pyrazole derivatives, including compounds similar to N1-(2,5-difluorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, as cannabinoid receptor antagonists. These compounds are potential tools for characterizing cannabinoid receptor binding sites and could be used as pharmacological probes (Lan et al., 1999).
Molecular Interaction Studies : Another research focused on the molecular interactions of similar antagonists with the CB1 cannabinoid receptor, using conformational analysis and pharmacophore models. This study provides insights into the steric and electrostatic characteristics required for binding to the CB1 receptor (Shim et al., 2002).
Neuropharmacology and Drug Development
- Dopamine Receptor Ligands : Research on 4-heterocyclylpiperidines, which are structurally related to the compound , identified their potential as high-affinity ligands at the human dopamine D4 receptor. This study aids in understanding the structure-activity relationships for developing selective dopamine receptor modulators (Rowley et al., 1997).
Synthetic Chemistry and Drug Design
Synthesis of Cannabinoid Analogues : A study reported the synthesis of new cannabinoid analogues, sharing structural elements with the compound of interest. This research contributes to the development of novel cannabinoid receptor antagonists (Pinna et al., 2012).
Novel Synthetic Approaches : Research on the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via novel synthetic approaches expands the chemical repertoire and provides new methods for producing related compounds (Mamedov et al., 2016).
Heterocyclic Compounds in Pharmaceuticals
- Role in Pharmaceuticals and Agrochemicals : A study discussed the broad use of nitrogen-containing heterocyclic compounds, like the one , as structural components in pharmaceuticals and agrochemicals. This research underscores the significance of such compounds in diverse applications (Higasio & Shoji, 2001).
properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O2/c19-13-1-2-14(20)15(9-13)24-18(27)17(26)23-10-12-3-7-25(8-4-12)16-11-21-5-6-22-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFXIWKADCFQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.